molecular formula C8H11NO2S B1679463 Ro 22-0654 CAS No. 81741-99-3

Ro 22-0654

Cat. No.: B1679463
CAS No.: 81741-99-3
M. Wt: 185.25 g/mol
InChI Key: DFTUDTYQWOYUKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 22-0654 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ro 22-0654 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Halides, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted thiophenes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ro 22-0654 is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its ability to inhibit lipid synthesis makes it a valuable compound in metabolic disease research .

Properties

CAS No.

81741-99-3

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 4-amino-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-6-7(9)5(4-12-6)8(10)11-2/h4H,3,9H2,1-2H3

InChI Key

DFTUDTYQWOYUKT-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CS1)C(=O)OC)N

Canonical SMILES

CCC1=C(C(=CS1)C(=O)OC)N

Appearance

Solid powder

81741-99-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester
methyl 4-amino-5-ethyl-3-thiophenecarboxylate
Ro 22-0654
Ro-22-0654

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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